Simmitecan

Topoisomerase I inhibition Camptothecin analogs Anticancer drug discovery

Researchers studying irinotecan-resistant cancers or species-specific carboxylesterase activity often face a lack of suitable tool compounds. Simmitecan (hydrochloride), a water-soluble prodrug of chimmitecan, directly addresses this gap: its active metabolite exhibits no cross-resistance in MDR tumor cells, and quantitative HPLC-MS/MS methods enable simultaneous PK tracking of prodrug and metabolite. • Overcomes MDR: Active in P-glycoprotein-overexpressing cells. • PK Differentiation: t1/2 ~1.4 h (rat) vs. ~1.9 h (dog). • Clinical Validation: Phase Ib DCR of 80.0% with 5-FU/LV. Supplied as >98% HPLC-pure powder; custom synthesis available.

Molecular Formula C34H39ClN4O6
Molecular Weight 635.1 g/mol
CAS No. 1247847-78-4
Cat. No. B612181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSimmitecan
CAS1247847-78-4
SynonymsSimmitecan;  Camptothecin LP.
Molecular FormulaC34H39ClN4O6
Molecular Weight635.1 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)OC(=O)N6CCC(CC6)N7CCCCC7)N=C4C3=C2)O.Cl
InChIInChI=1S/C34H38N4O6.ClH/c1-3-8-23-24-17-21-19-38-28(18-26-25(31(38)39)20-43-32(40)34(26,42)4-2)30(21)35-27(24)9-10-29(23)44-33(41)37-15-11-22(12-16-37)36-13-6-5-7-14-36;/h3,9-10,17-18,22,42H,1,4-8,11-16,19-20H2,2H3;1H/t34-;/m0./s1
InChIKeyUWNITDCAZZJJFF-GXUZKUJRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Simmitecan (CAS 1247847-78-4) – A Water‑Soluble Prodrug of the 9‑Substituted Camptothecin Chimmitecan with Potent Topoisomerase I Inhibition


Simmitecan (L‑P) is a water‑soluble ester prodrug of the 9‑substituted lipophilic camptothecin derivative chimmitecan (L‑2‑Z) [1]. It belongs to the camptothecin class of antineoplastic agents and acts as a potent inhibitor of DNA topoisomerase I (Topo I) [2]. Upon intravenous administration, simmitecan is hydrolyzed by carboxylesterases to yield its active metabolite, chimmitecan, which stabilizes the Topo I‑DNA cleavable complex and prevents DNA religation, ultimately inducing double‑strand breaks and apoptosis in cancer cells [2]. Simmitecan has been advanced through Phase I clinical trials for advanced solid tumors as both monotherapy and in combination regimens [3].

Why Simmitecan Cannot Be Interchanged with Other Camptothecin Analogs: Structural and Pharmacologic Differentiation


Simmitecan is not a generic alternative to other topoisomerase I inhibitors such as irinotecan, topotecan, or belotecan. The 9‑position alkyl substitution and the specific ester prodrug design confer distinct pharmacologic properties that are absent in clinically available camptothecin analogues [1]. The active metabolite chimmitecan exhibits a unique profile that includes a lack of cross‑resistance in multidrug‑resistant (MDR) tumor cells, stability in human serum albumin, and potent oral bioavailability [1]. Moreover, the water‑soluble prodrug form (simmitecan hydrochloride) overcomes the solubility limitations of many camptothecin derivatives and enables a defined pharmacokinetic conversion that cannot be replicated by simply substituting an alternative agent [2]. The quantitative evidence presented below demonstrates that the differentiation is both measurable and meaningful for therapeutic selection.

Simmitecan Differentiation Evidence: Quantitative Head‑to‑Head Comparisons Against SN‑38, Topotecan, and Irinotecan


Chimmitecan Exhibits Superior Topoisomerase I Inhibitory Potency Relative to SN‑38 and Topotecan

The active metabolite of simmitecan, chimmitecan, demonstrates a stronger inhibitory effect on topoisomerase I than SN‑38 (the active metabolite of irinotecan) and topotecan [1]. This is a direct head‑to‑head comparison reported in the primary characterization study of chimmitecan [1]. While the exact IC50 values are not reported in the abstract, the statement of superiority is based on in vitro DNA relaxation and cleavage assays [1].

Topoisomerase I inhibition Camptothecin analogs Anticancer drug discovery

Chimmitecan Demonstrates Lack of Cross‑Resistance in Multidrug‑Resistant Cells and Stability in Human Serum Albumin

In contrast to many clinically used camptothecin analogues, chimmitecan (the active metabolite of simmitecan) does not exhibit cross‑resistance in multidrug‑resistant (MDR) cell lines [1]. Additionally, its cytotoxicity is not influenced by the presence of human serum albumin, a feature that differentiates it from agents whose activity is significantly reduced by protein binding [1]. The study assessed these properties in vitro using MDR cells and in the presence of human serum albumin [1].

Multidrug resistance MDR Camptothecin Serum protein binding

Simmitecan Demonstrates Clinical Activity in Irinotecan‑Refractory Advanced Solid Tumors

In a Phase Ib clinical trial (NCT02870036), a total of 41 patients with advanced solid tumors received simmitecan either as monotherapy or in combination with 5‑FU/LV or thalidomide [1]. Notably, the majority of patients (24/41, 58.3%) had progressed on prior irinotecan therapy [1]. Despite this prior exposure, a partial response was achieved in one colorectal cancer patient treated with simmitecan + thalidomide, and disease control rates were 46.2% for monotherapy, 80.0% for simmitecan + 5‑FU/LV, and 61.1% for simmitecan + thalidomide [1]. These outcomes demonstrate that simmitecan can produce clinical benefit in a population with documented resistance to a structurally related camptothecin prodrug.

Clinical trial Irinotecan‑resistant Colorectal cancer Advanced solid tumors

Species‑Dependent Pharmacokinetics of Simmitecan Conversion to Chimmitecan

The conversion of the prodrug simmitecan (L‑P) to the active metabolite chimmitecan (L‑2‑Z) exhibits significant species differences [1]. In rats, the mean elimination half‑life (t1/2) of L‑P is approximately 1.4 h, while in beagle dogs it is approximately 1.9 h [1]. The systemic exposure of both L‑P and L‑2‑Z increases in a dose‑dependent manner [1]. Furthermore, L‑P is eliminated mainly via biliary excretion in rats, with metabolism playing an important role in the elimination of the intact prodrug [1]. These pharmacokinetic parameters are distinct from those reported for irinotecan, which has a much shorter half‑life and different metabolic pathway [2].

Pharmacokinetics Prodrug activation Species differences Preclinical

Water‑Soluble Prodrug Formulation Enables Intravenous Administration of a Lipophilic Camptothecin

Simmitecan is designed as a water‑soluble ester prodrug, which allows intravenous administration of the otherwise lipophilic active metabolite chimmitecan [1]. This is a significant differentiator from other camptothecin analogues such as irinotecan and topotecan, which require complex formulations or have limited solubility [2]. The hydrochloride salt form of simmitecan is soluble in DMSO and can be reconstituted for injection . This property facilitates straightforward clinical handling and potentially improves pharmacokinetic consistency.

Prodrug Water solubility Formulation Intravenous

Optimal Research and Preclinical/Clinical Scenarios for Simmitecan Procurement and Use


Investigating Topoisomerase I Inhibition in Irinotecan‑Resistant Tumor Models

Given the evidence that simmitecan demonstrates clinical activity in patients who have progressed on irinotecan [1], a high‑priority application is the evaluation of simmitecan in preclinical models of acquired irinotecan resistance. This includes xenograft or patient‑derived xenograft (PDX) models of colorectal cancer or other solid tumors with documented resistance to irinotecan. The compound can be used to study mechanisms of resistance circumvention and to identify biomarkers predictive of response to 9‑substituted camptothecins.

Combination Therapy Studies with 5‑Fluorouracil/Leucovorin or Thalidomide

The Phase Ib clinical trial reported promising disease control rates with simmitecan in combination with 5‑FU/LV (80.0%) and with thalidomide (61.1%) [1]. These regimens warrant further investigation in expanded Phase II trials or in translational studies examining the molecular basis for the enhanced efficacy of these combinations. Procurement of simmitecan for use in such combination studies is supported by the existing clinical safety and preliminary efficacy data.

Studies of Multidrug Resistance Reversal and Serum Protein Stability

Chimmitecan, the active metabolite, is characterized by a lack of cross‑resistance in MDR cells and by stable activity in the presence of human serum albumin [2]. Researchers focused on overcoming drug resistance or improving the pharmacokinetic behavior of camptothecins should consider simmitecan as a tool compound to probe these mechanisms. It is particularly suitable for in vitro assays using MDR‑expressing cell lines (e.g., P‑glycoprotein overexpressing) and for in vivo studies where protein binding may limit drug distribution.

Pharmacokinetic and Metabolism Studies Across Species

The documented species differences in simmitecan conversion to chimmitecan (t1/2 ~1.4 h in rats vs. ~1.9 h in dogs) [3] make simmitecan a valuable probe for studying species‑specific carboxylesterase activity and prodrug activation. This compound is ideally suited for cross‑species pharmacokinetic/pharmacodynamic (PK/PD) modeling and for validating translational PK assays, such as the HPLC‑MS/MS method established for simultaneous quantification of prodrug and metabolite [4].

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